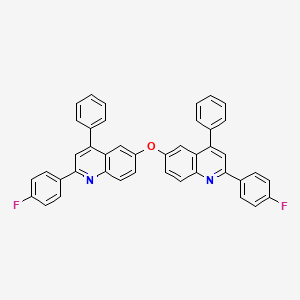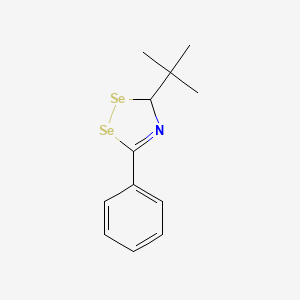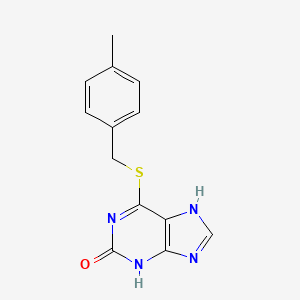
Diethyl (2-nitro-1-phenylethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-nitro-1-phenylethenyl)phosphonate is an organophosphorus compound with the molecular formula C12H18NO5P It is characterized by the presence of a phosphonate group attached to a nitro-phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-nitro-1-phenylethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable nitro-phenylethenyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under mild conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-nitro-1-phenylethenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-nitro-1-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Industry: Used in the development of agrochemicals and flame retardants due to its stability and reactivity.
Mechanism of Action
The mechanism of action of diethyl (2-nitro-1-phenylethenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
- Diethyl (2-oxo-2-phenylethenyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-nitro-1-phenylethyl)phosphonate
Comparison: Diethyl (2-nitro-1-phenylethenyl)phosphonate is unique due to the presence of both a nitro group and a phenylethenyl moiety, which confer distinct reactivity and biological activity compared to other similar phosphonates. The nitro group can undergo reduction to form amines, while the phenylethenyl moiety provides a site for further functionalization .
Properties
CAS No. |
273210-90-5 |
|---|---|
Molecular Formula |
C12H16NO5P |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2-nitroethenyl)benzene |
InChI |
InChI=1S/C12H16NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
FJOFMLFKQDTBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C[N+](=O)[O-])C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)

![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)

